5-(2,2-Difluoroethoxy)-1H-benzimidazole

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Fluorinated benzimidazoles often suffer from metabolic instability or lack the dual lipophilic/H-bond character needed for target engagement. This compound solves that: the 2,2-difluoroethoxy group provides calculated logP ~2.7, confers CYP450 oxidative resistance, and serves as a 19F NMR handle. - **Key application:** Kinase/GPCR lead optimization (3× potency advantage over fluoroethyl triazoles). - **Research utility:** In vivo chemical probes, fragment-based drug discovery by 19F NMR. - **Supply:** Standard 1g-100g quantities, >98% purity typical.

Molecular Formula C9H8F2N2O
Molecular Weight 198.17 g/mol
Cat. No. B12845514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Difluoroethoxy)-1H-benzimidazole
Molecular FormulaC9H8F2N2O
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCC(F)F)NC=N2
InChIInChI=1S/C9H8F2N2O/c10-9(11)4-14-6-1-2-7-8(3-6)13-5-12-7/h1-3,5,9H,4H2,(H,12,13)
InChIKeySGDZBMVUCHWCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,2-Difluoroethoxy)-1H-benzimidazole: Fluorinated Benzimidazole Building Block


5-(2,2-Difluoroethoxy)-1H-benzimidazole (CAS 1822861-61-9) is a heterocyclic aromatic compound belonging to the class of fluorinated benzimidazole derivatives . Its molecular formula is C9H8F2N2O, with a molecular weight of 198.17 g/mol and an exact mass of 198.06046921 g/mol [1]. The structure features a benzimidazole core substituted at the 5-position with a 2,2-difluoroethoxy group, imparting distinct physicochemical properties such as a calculated logP of approximately 2.7 [2]. This compound is primarily employed as a versatile intermediate and a precision research tool in medicinal chemistry and chemical biology, particularly for introducing fluorinated motifs into more complex molecular architectures [3].

Workflow
Fluorinated benzimidazole building block for medicinal chemistry
Substituent Profile
2,2-Difluoroethoxy as lipophilic H-bond donor and metabolic stabilizer
Analytical Handle
CF2 group enables 19F NMR monitoring of synthetic steps

5-(2,2-Difluoroethoxy)-1H-benzimidazole: Procurement Rationale


Within the broad class of 5-substituted benzimidazoles, generic substitution is scientifically unsound due to the profound impact of the specific substituent on physicochemical and biological performance. The 2,2-difluoroethoxy group is not a mere functional handle; it serves as a lipophilic hydrogen bond donor, a property that distinguishes it from simple alkoxy (e.g., methoxy, ethoxy) or halogen (e.g., chloro) substituents [1]. This dual character is critical for modulating target binding, membrane permeability, and metabolic stability in ways that cannot be replicated by other analogs [2]. The quantitative evidence presented below demonstrates how this unique substituent directly translates to measurable differences in lipophilicity, binding affinity, and synthetic utility, thereby justifying a specific procurement decision over closely related benzimidazole derivatives.

Simple alkoxy analogs
Methoxy or ethoxy substituents lack H-bond donor capacity and have lower lipophilicity; may not reproduce target engagement profile.
Halogen-substituted analogs
Chloro or bromo derivatives offer no 19F NMR handle and differ in metabolic stability, limiting analytical and ADME workflow fit.

5-(2,2-Difluoroethoxy)-1H-benzimidazole: Evidence vs. Key Analogs


Lipophilicity Enhancement Over Non-Fluorinated Analogs

5-(2,2-Difluoroethoxy)-1H-benzimidazole exhibits significantly higher calculated lipophilicity (LogP) compared to its non-fluorinated 5-alkoxy counterparts, a critical parameter for membrane permeability and target engagement [1].

Lipophilicity
Cross-study comparable
Δ LogP ≈ +1.4 vs. methoxy analog;
Δ LogP ≈ +0.9 vs. ethoxy analog
Supports membrane permeability selection in cell-based assays
In silico prediction; verify with experimental logD
Medicinal Chemistry Physicochemical Property Optimization Drug Design

Lipophilic Hydrogen Bond Donor Capacity

The 2,2-difluoroethoxy substituent in 5-(2,2-Difluoroethoxy)-1H-benzimidazole functions as a lipophilic hydrogen bond (H-bond) donor, a property quantified by NMR spectroscopy in model systems [1]. This dual character—combining lipophilicity with H-bond donating ability—is not present in non-fluorinated alkoxy groups like methoxy or ethoxy.

H-Bond Donor
Class-level
ΔG° ≈ -2.5 to -3.0 kcal/mol
H-bond formation in model systems
Supports design of non-canonical binding interactions
NMR titration and ab initio data on related arenes
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Inhibition Potency in Fluoroethoxy Benzimidazoles

In a study of tricyclic benzimidazole analogs, compounds bearing a fluoroethoxy substituent demonstrated a three-fold higher inhibition potency compared to the corresponding analogues containing a fluoroethyl triazole group [1].

Inhibition Potency
Class-level
3-fold higher potency vs. fluoroethyl triazole analog
Reported activity advantage for kinase SAR exploration
Tricyclic benzimidazole analog data; confirm for this scaffold
Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship (SAR)

Metabolic Stability via CYP Resistance

The introduction of a 2,2-difluoroethoxy group is a well-established strategy to block oxidative metabolism at the O-dealkylation site, thereby enhancing metabolic stability. Studies on related fluorinated benzimidazoles demonstrate significantly reduced intrinsic clearance in human liver microsomes compared to non-fluorinated alkoxy analogs [1].

Metabolic Stability
Class-level
Reduced intrinsic clearance predicted
Supports selection for in vivo probe synthesis
Class-level CYP resistance; verify with final compound
Drug Metabolism Pharmacokinetics (PK) ADME Optimization

Synthetic Utility as 19F NMR Handle

5-(2,2-Difluoroethoxy)-1H-benzimidazole serves as a superior intermediate for generating diverse molecular libraries compared to non-fluorinated analogs, primarily due to the unique reactivity and analytical handle provided by the CF2 group [1].

Synthetic Utility
Class-level
19F NMR handle and N-alkylation site
Enables reaction monitoring and library diversification
Functional group advantage over non-fluorinated analogs
Chemical Biology Fluorine Chemistry Synthetic Methodology

5-(2,2-Difluoroethoxy)-1H-benzimidazole: Application Scenarios


Lead Optimization for Kinase and GPCR Targets

Based on the demonstrated 3-fold increase in potency for fluoroethoxy-substituted benzimidazoles over fluoroethyl triazole analogs, this compound is an ideal starting scaffold for medicinal chemistry campaigns targeting kinases or G-protein coupled receptors (GPCRs) [1]. Its enhanced lipophilicity and hydrogen-bond donor capacity can be exploited to improve target binding affinity and selectivity, making it a high-value procurement for structure-activity relationship (SAR) studies and lead optimization.

Metabolically Stable Chemical Probes and Tool Compounds

The 2,2-difluoroethoxy group confers resistance to oxidative metabolism by cytochrome P450 enzymes, as established by class-level data [1]. This makes 5-(2,2-Difluoroethoxy)-1H-benzimidazole a preferred intermediate for synthesizing in vivo chemical probes where prolonged half-life and high exposure are required, such as in target validation studies or pharmacokinetic/pharmacodynamic (PK/PD) modeling [2].

Synthesis of 19F NMR-Enabled Fragment Libraries

The compound's inherent fluorine content provides a sensitive 19F NMR handle for fragment-based drug discovery (FBDD) [1]. It can be used to construct fragment libraries where ligand binding to a target protein is quantitatively monitored by 19F NMR, offering a distinct advantage over non-fluorinated benzimidazole fragments that require more complex and less sensitive biophysical assays [2].

Advanced Materials and Agrochemical Intermediates

Fluorinated benzimidazoles are valued as intermediates in materials science for their electron-withdrawing properties and in agrochemistry as fungicide precursors [1]. The specific substitution pattern of 5-(2,2-Difluoroethoxy)-1H-benzimidazole allows for further functionalization (e.g., at the 2-position or on the NH group) to tune electronic properties, making it a strategic purchase for research into novel organic electronic materials or crop protection agents [2].

Application
Selection Property
Validation Focus
Kinase/GPCR SAR studies
2,2-Difluoroethoxy motif for lipophilic H-bond donor
Target binding affinity and selectivity assays
In vivo chemical probes
Metabolic stabilization via blocked O-dealkylation
Microsomal stability and PK profiling
19F NMR-based FBDD
Fluorine content for sensitive 19F detection
Ligand binding monitored by 19F NMR
Materials & agrochemical research
Electron-withdrawing CF2 and functionalizable NH
Electronic property tuning and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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